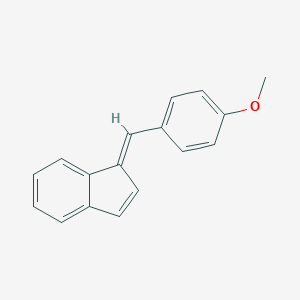
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether, also known as IMPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a type of ether, which is a class of organic compounds that contains an oxygen atom bonded to two alkyl or aryl groups. IMPE has been synthesized using different methods and has shown promising results in various scientific studies.
作用機序
The mechanism of action of 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
生化学的および生理学的効果
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has been shown to have various biochemical and physiological effects in animal models. Studies have shown that 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether can reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in the blood and tissues of animals. 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has also been shown to reduce the levels of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.
実験室実験の利点と制限
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has several advantages as a research tool, including its high purity, stability, and low toxicity. However, there are also some limitations to its use in lab experiments. 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether is a relatively new compound, and there is still much to be learned about its properties and mechanisms of action. Additionally, the synthesis of 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether can be challenging and requires specialized equipment and expertise.
将来の方向性
There are many potential future directions for research on 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether. One area of interest is the development of new anticancer and anti-inflammatory drugs based on the structure of 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether. Another area of interest is the use of 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanisms of action of 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether and to explore its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether is a promising compound that has shown potential applications in various fields of scientific research. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important areas of study that can contribute to the understanding and development of this compound.
合成法
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether can be synthesized using different methods, including the reaction of 4-(1H-inden-1-ylidenemethyl)phenol with dimethyl sulfate and potassium carbonate, or the reaction of 4-(1H-inden-1-ylidenemethyl)phenol with methyl iodide and potassium carbonate. These methods have been reported in scientific literature and have been used to produce 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether with high yields and purity.
科学的研究の応用
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has been investigated for its anticancer and anti-inflammatory properties. Studies have shown that 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether can inhibit the growth of cancer cells and reduce inflammation in animal models. In materials science, 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has been used as a starting material for the synthesis of other compounds.
特性
CAS番号 |
2428-41-3 |
|---|---|
製品名 |
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether |
分子式 |
C17H14O |
分子量 |
234.29 g/mol |
IUPAC名 |
(1E)-1-[(4-methoxyphenyl)methylidene]indene |
InChI |
InChI=1S/C17H14O/c1-18-16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)15/h2-12H,1H3/b15-12+ |
InChIキー |
GESIZRSIANBQLM-NTCAYCPXSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
COC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
正規SMILES |
COC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)
![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)


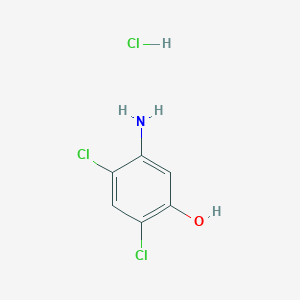
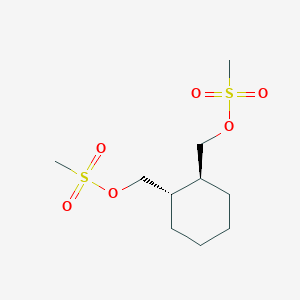
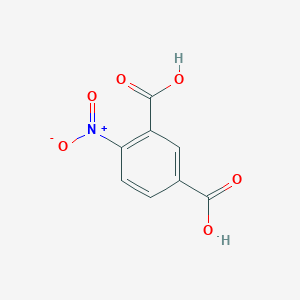
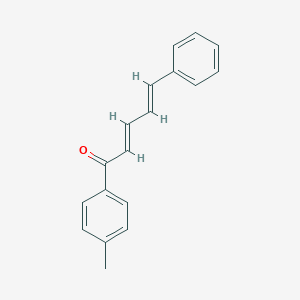
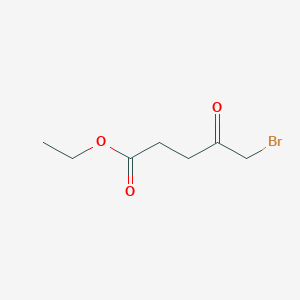
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)
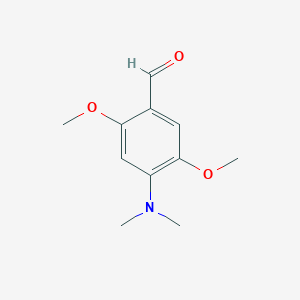
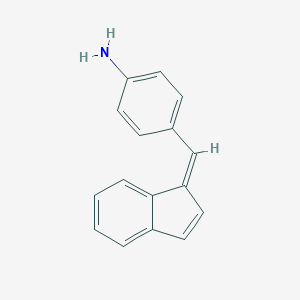
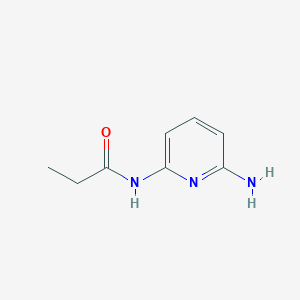
![1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine](/img/structure/B182644.png)